[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-
Description
[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- is a useful research compound. Its molecular formula is C23H29N and its molecular weight is 319.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile (also known as 4-(4-decylphenyl)benzonitrile, 10cb, or 4-Cyano-4’-decylbiphenyl) is the alkyl chains on metal surfaces . The compound interacts with these targets to facilitate the construction of nanostructures through covalent interlinking of molecular building blocks .
Mode of Action
The compound undergoes a stepwise dehydrogenative homocoupling process on the Cu(110) substrate . This process proceeds from the intact alkyl chain, via dehydrogenative intermediates, to the formation of diverse final coupling products .
Biochemical Pathways
The dehydrogenative homocoupling of alkyl chains is a key biochemical pathway affected by 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile . This pathway is crucial for the on-surface synthesis involving hydrocarbons, which is of interest in fabricating novel carbon nanostructures and nanomaterials .
Pharmacokinetics
The compound’s interaction with metal surfaces suggests that its bioavailability may be influenced by the chemical reactivity of the substrate .
Result of Action
The action of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile results in the formation of diverse final coupling products through the dehydrogenative homocoupling of alkyl chains . This contributes to the construction of nanostructures on metal surfaces .
Action Environment
The action, efficacy, and stability of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile are influenced by environmental factors such as the chemical reactivity of the substrate . For instance, the Cu(110) substrate was employed in one study due to its relatively high chemical reactivity .
Properties
IUPAC Name |
4-(4-decylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)23-17-13-21(19-24)14-18-23/h11-18H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZJMAYDWXROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069332 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59454-35-2 | |
Record name | 4-Decyl-4′-cyanobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59454-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-decyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059454352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-decyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the presence of a polar solvent like acetone affect the phase transitions in 10CB?
A: Introducing acetone into 10CB has a notable impact on its phase transition behavior []. While pure 10CB exhibits a single isotropic to smectic-A (I-SmA) transition within a specific temperature range, the addition of acetone induces a second, lower-temperature transition. This new transition, identified as a smectic-smectic transition, suggests the emergence of an intermediate smectic phase stabilized by the interaction between 10CB and acetone molecules []. The acetone molecules are thought to partially screen the intermolecular forces within 10CB, leading to the formation of this additional phase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.